N-[3-(4-hydroxybutyl)phenyl]urea
CAS No.:
Cat. No.: VC14003752
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | [3-(4-hydroxybutyl)phenyl]urea |
| Standard InChI | InChI=1S/C11H16N2O2/c12-11(15)13-10-6-3-5-9(8-10)4-1-2-7-14/h3,5-6,8,14H,1-2,4,7H2,(H3,12,13,15) |
| Standard InChI Key | NNUFGRSCOBBCTC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)N)CCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[3-(4-Hydroxybutyl)phenyl]urea (molecular formula: C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>) consists of a phenyl ring substituted at the meta position with a urea group (–NH–CO–NH<sub>2</sub>) and a 4-hydroxybutyl chain (–CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>OH). The hydroxybutyl moiety enhances solubility in polar solvents while facilitating hydrogen bonding with biological macromolecules . Key structural identifiers include:
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SMILES: CC(CCC1=CC(=CC=C1)NC(=O)N)O
Physicochemical Characteristics
The compound’s computed properties reveal a balance between hydrophilicity and lipophilicity:
| Property | Value | Source |
|---|---|---|
| XLogP3 | -0.7 | PubChem |
| Hydrogen Bond Donors | 6 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| pKa (Predicted) | 10.12 | SCBT |
The low XLogP3 value (-0.7) indicates moderate polarity, consistent with its ability to traverse cell membranes while retaining aqueous solubility .
Synthesis and Structural Modifications
Structural Analogues and SAR Insights
Modifications to the hydroxybutyl chain or urea group significantly alter biological activity:
Elongating the hydroxyalkyl chain from propyl to pentyl increases residence time on CDK8/CycC by enhancing hydrophobic interactions in the kinase’s front pocket .
Pharmacological Applications and Mechanism of Action
| Parameter | Value | Significance |
|---|---|---|
| K<sub>d</sub> | 1.57 µM | Moderate affinity for CDK8 |
| k<sub>on</sub> | 0.015 s<sup>−1</sup>·µM<sup>−1</sup> | Slow association rate |
| Residence Time | 12.8 min | Prolonged target engagement |
The compound’s prolonged residence time stems from hydrophobic interactions with CDK8’s front pocket (e.g., Leu 103, Met 174) and hydrogen bonding with the hinge region’s Glu 66 .
Transcriptional Regulation
By inhibiting CDK8, N-[3-(4-hydroxybutyl)phenyl]urea disrupts mediator complex-dependent transcription of oncogenes (e.g., MYC, STAT1). In K562 leukemia cells, it suppresses proliferation (IC<sub>50</sub>: >100 µM) , though potency requires optimization for therapeutic use.
Comparative Analysis with Structural Analogues
Kinetic Profiling of Hydroxyalkyl Derivatives
Increasing the hydroxyalkyl chain length correlates with improved pharmacokinetics:
| Compound | Residence Time (min) | K<sub>d</sub> (µM) |
|---|---|---|
| 3-Hydroxypropyl | <1.4 | 3.24 |
| 4-Hydroxybutyl | 12.8 | 1.57 |
| 5-Hydroxypentyl | 22.4 | 0.89 |
Data adapted from kinetic studies on CDK8/CycC .
Functional Group Substitutions
Replacing the hydroxyl group with methoxy (–OCH<sub>3</sub>) abolishes hydrogen bonding, reducing residence time by 80%. Conversely, halogenation (e.g., –Cl) at the phenyl ring enhances lipophilicity but may compromise solubility.
Future Directions and Clinical Implications
Optimization Strategies
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Chain Length Modulation: Extending the hydroxyalkyl chain beyond pentyl may further enhance residence time without compromising solubility.
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Prodrug Development: Esterification of the hydroxyl group could improve oral bioavailability.
Target Expansion
Beyond CDK8, preliminary data suggest activity against CDK19 and other transcriptional kinases, warranting broad-spectrum screening .
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